molecular formula C24H41NO B1329348 Stearanilide CAS No. 637-54-7

Stearanilide

Cat. No.: B1329348
CAS No.: 637-54-7
M. Wt: 359.6 g/mol
InChI Key: ZOLJFBQEKSZVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearanilide can be synthesized through the reaction of stearic acid with aniline. The reaction typically involves heating stearic acid and aniline in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form this compound . The reaction conditions include:

    Temperature: Approximately 150-200°C

    Reaction Time: Several hours

    Dehydrating Agent: Phosphorus pentoxide or thionyl chloride

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Stearanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of stearanilide involves its interaction with lipid membranes and proteins. This compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and membrane transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a long aliphatic chain and an aromatic amine group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .

Properties

IUPAC Name

N-phenyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLJFBQEKSZVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060921
Record name Octadecanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-54-7
Record name N-Phenyloctadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearanilide
Reactant of Route 2
Reactant of Route 2
Stearanilide
Reactant of Route 3
Reactant of Route 3
Stearanilide
Reactant of Route 4
Reactant of Route 4
Stearanilide
Reactant of Route 5
Reactant of Route 5
Stearanilide
Reactant of Route 6
Reactant of Route 6
Stearanilide
Customer
Q & A

Q1: How does Stearanilide behave in binary systems with other compounds?

A1: Studies examining binary systems containing this compound provide insights into its interactions with other compounds. For instance, research has investigated the binary system of this compound and Palmitanilide, a structurally similar compound. [] The study revealed the formation of a simple eutectic mixture, indicating that these compounds do not form solid solutions or compounds with each other. [] These findings are valuable for understanding the phase behavior of this compound in mixtures, which is crucial for various applications such as formulation development.

Q2: Are there any studies on the electrical properties of this compound?

A2: Yes, the electrical properties of this compound solutions in paraffin wax have been explored. [] This research aimed to understand how the presence of this compound influences the electrical conductivity of the wax. [] While the specific findings of this study were not provided in the abstracts, this type of research can be valuable for applications where the dielectric properties of the material are crucial.

Q3: What are the primary research areas concerning this compound based on the provided literature?

A3: The provided literature primarily focuses on the physicochemical properties of this compound. This includes its hydration behavior [, ], interactions with other compounds in binary systems [], and electrical properties in solution. [] Further research into its potential applications, particularly in materials science, seems to be a promising avenue based on these initial findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.